bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone is a complex organometallic compound. It is known for its use as a palladium catalyst in various organic reactions, particularly in the field of cross-coupling reactions. This compound is part of the BrettPhos family of ligands, which are known for their stability and efficiency in catalytic processes .
Preparation Methods
The synthesis of bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone involves several steps. The preparation typically starts with the synthesis of the phosphane ligand, followed by the complexation with palladium. The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the stability of the compound . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can participate in oxidation reactions where the palladium center is oxidized.
Reduction: The compound can also undergo reduction reactions, often facilitated by reducing agents.
Substitution: It is commonly used in substitution reactions, particularly in cross-coupling reactions where it acts as a catalyst.
Common reagents used in these reactions include halides, amines, and other nucleophiles. The major products formed from these reactions depend on the specific substrates used but often include complex organic molecules with high degrees of functionalization .
Scientific Research Applications
Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone exerts its effects involves the activation of the palladium center. The palladium atom facilitates the formation and breaking of chemical bonds, allowing for the efficient catalysis of various reactions. The molecular targets and pathways involved include the coordination of the palladium center with substrates, followed by oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Compared to other similar compounds, bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone is unique due to its high stability and efficiency in catalytic processes. Similar compounds include:
- Dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane
- Methanesulfonato (2-dicyclohexylphosphino-3,6-dimethoxy-2’,4’,6’-tri-i-propyl-1,1’-biphenyl) (2’-amino-1,1’-biphenyl-2-yl)palladium (II)
These compounds share similar structural features but differ in their ligand environments and catalytic properties, making this compound particularly effective in specific applications.
Properties
Molecular Formula |
C49H66BrO3PPdS |
---|---|
Molecular Weight |
952.4 g/mol |
IUPAC Name |
bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone |
InChI |
InChI=1S/C43H61O2P.C6H5OS.BrH.Pd/c1-25(2)34-17-35(26(3)4)39(36(18-34)27(5)6)40-37(44-7)9-10-38(45-8)41(40)46(42-19-28-11-29(20-42)13-30(12-28)21-42)43-22-31-14-32(23-43)16-33(15-31)24-43;1-5(7)6-3-2-4-8-6;;/h9-10,17-18,25-33H,11-16,19-24H2,1-8H3;2-3H,1H3;1H;/q;-1;;+2/p-1 |
InChI Key |
BXJOJIBZMFQCOF-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)OC)OC)C(C)C.CC(=O)C1=CC=[C-]S1.Br[Pd+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.